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Executive Summary

BAY1163877, also known as rogaratinib, is a potent and selective, orally bioavailable small-
molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine
kinases (FGFR1, -2, -3, and -4).[1][2] Dysregulation of the FGFR signaling pathway, through
mechanisms such as gene amplification, activating mutations, or translocations, is a key
oncogenic driver in a variety of solid tumors.[3][4] This technical guide provides a
comprehensive overview of the preclinical data for BAY1163877, summarizing its in vitro and in
Vivo activity, detailing the experimental protocols used in its evaluation, and visualizing its
mechanism of action and experimental workflows.

Mechanism of Action

BAY1163877 competitively binds to the ATP-binding pocket within the kinase domain of
FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream
signaling cascades.[5] The primary pathways inhibited by this action are the Ras-MAPK-ERK
and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and
angiogenesis.[4][6] The inhibitory effect of rogaratinib on these pathways has been
demonstrated through the reduced phosphorylation of key downstream effectors such as
ERK1/2.[1][6]
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Caption: Mechanism of action of BAY1163877 in inhibiting the FGFR signaling pathway.

Quantitative Data Summary
In Vitro Kinase and Cell Proliferation Inhibition

BAY1163877 demonstrates potent inhibition of FGFR kinases and proliferation of FGFR-
dependent cancer cell lines.

Target IC50 (nM) Cancer Type Cell Line GI50 (nM)
FGFR1 11.2[6] Lung Cancer H1581 36[6]
FGFR2 <1[6] Lung Cancer DMS114 244[6]
FGFR3 18.5[6] Breast Cancer MFM-223 -

FGFR4 201[6] Colon Cancer Ch1 -

VEGFR3/FLT4 127[6] - - -

IC50: Half-maximal inhibitory concentration. GI150: Half-maximal growth inhibition.

In Vivo Antitumor Efficacy

BAY1163877 shows significant, dose-dependent antitumor activity in various xenograft models.

Cancer Model Dosing Schedule TIC Ratio Partial Regressions
NCI-H716 (Colon) 35 mg/kg, BID 0.17[1]

NCI-H716 (Colon) 50 mg/kg, BID 0.14[1] 1/8 (12.5%)[1]
NCI-H716 (Colon) 65 mg/kg, BID 0.09[1] 5/8 (63.5%)[1]

C51 (Colon) 25 mg/kg, BID 0.47[1]

DMS-114 (Lung) 50 mg/kg, BID

T/C Ratio: Treatment/Control tumor volume ratio. BID: Twice daily.
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Experimental Protocols
In Vitro Cell Viability Assay

This protocol outlines the methodology for determining the effect of BAY1163877 on the
viability of cancer cell lines.

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of BAY1163877 or vehicle
control (e.g., DMSO) for 72 hours.[1]

 Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell
Viability Assay (Promega) according to the manufacturer's instructions.[1] This assay
guantifies ATP, an indicator of metabolically active cells.

o Data Analysis: Luminescence is read on a plate reader, and the data is normalized to
vehicle-treated controls. GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Phospho-ERK

This protocol details the procedure for assessing the inhibition of downstream FGFR signaling.

o Cell Lysis: Cancer cells, treated with BAY1163877 or vehicle for a specified time, are lysed in
RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Protein concentration in the lysates is determined using a BCA protein
assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

e Immunoblotting: Membranes are blocked and then incubated with primary antibodies against
phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary
antibodies.
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» Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.[1]

In Vivo Xenograft Tumor Model
This protocol describes the evaluation of BAY1163877's antitumor efficacy in vivo.

e Tumor Implantation: Human cancer cells (e.g., NCI-H716) are subcutaneously implanted into
immunodeficient mice.[1]

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice
are then randomized into treatment and control groups.

e Drug Administration: BAY1163877 is administered orally at specified doses and schedules
(e.g., 50 mg/kg, BID).[1] The vehicle control is administered to the control group.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

» Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor volumes of
the treated groups to the control group, and the T/C ratio is calculated.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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